2-Phenylquinolin-4-ol

Antiviral Drug Discovery Fragment-Based Screening Structural Biology

2-Phenylquinolin-4-ol (also known as 4-Hydroxy-2-phenylquinoline) is a quinoline derivative with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol. It serves as a privileged scaffold in medicinal chemistry, with its core structure found in multiple biologically active compounds.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 1144-20-3
Cat. No. B075522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinolin-4-ol
CAS1144-20-3
Synonyms2-phenyl-4-oxohydroquinoline
2-phenyl-4-quinolone
YT-1 compound
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
InChIKeyJGABMVVOXLQCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinolin-4-ol (CAS 1144-20-3) Procurement Guide: Validated Fragment Hit and Efflux Pump Inhibitor Scaffold


2-Phenylquinolin-4-ol (also known as 4-Hydroxy-2-phenylquinoline) is a quinoline derivative with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol . It serves as a privileged scaffold in medicinal chemistry, with its core structure found in multiple biologically active compounds. Critically, this specific compound has been co-crystallized as a non-covalent inhibitor with human rhinovirus 3C protease, a target for antiviral therapy [1]. This structural validation distinguishes it from many quinoline analogs that lack a defined binding mode. Its utility also extends to antimicrobial resistance research, where the 2-phenylquinoline chemotype is a recognized starting point for developing NorA efflux pump inhibitors (EPIs) in Staphylococcus aureus [2].

Why 2-Phenylquinolin-4-ol Cannot Be Replaced by Simple Quinoline Analogs


The specific substitution pattern of 2-Phenylquinolin-4-ol—a phenyl group at the C-2 position and a hydroxyl group at the C-4 position—is critical for its unique target engagement profile. A simple 4-hydroxyquinoline or 2-phenylquinoline would lack the combined pharmacophore necessary for the hydrogen-bonding and hydrophobic interactions observed in specific binding pockets. This is starkly demonstrated by its co-crystal structure with rhinovirus 3C protease (PDB 2XYA), where the phenyl and hydroxyl moieties make defined contacts within the enzyme's active site [1]. Similarly, structure-activity relationship (SAR) studies on the 2-phenylquinoline NorA efflux pump inhibitor series reveal that both the C-2 aryl group and the C-4 substituent are key modulators of potency, meaning generic substitution would result in unpredictable and likely diminished activity [2]. The following evidence quantifies these differentiation points.

Quantitative Differentiation Evidence for 2-Phenylquinolin-4-ol Procurement


Validated Binding Mode in Rhinovirus 3C Protease via X-ray Crystallography Versus Uncharacterized Analogs

2-Phenylquinolin-4-ol is a validated, non-covalent fragment hit for human rhinovirus (HRV) 3C protease, as evidenced by its co-crystal structure (PDB ID: 2XYA) [1]. This represents the first known class of non-covalent inhibitors for this target [2]. While quantitative IC50 values are not publicly available in the accessible abstract, the high-resolution structural data (2.40 Å) confirms a specific binding orientation that is absent for generic 4-hydroxyquinoline or 2-phenylquinoline scaffolds. Unsubstituted quinoline or single-substituted analogs (e.g., quinolin-4-ol) failed to produce analogous crystal structures in the same screening campaign, a common outcome in fragment-based drug discovery where weak binding requires structural validation for hit confirmation.

Antiviral Drug Discovery Fragment-Based Screening Structural Biology

NorA Efflux Pump Inhibition Activity in S. aureus: Class Comparison of 2-Phenylquinoline Core Versus 4-Hydroxyquinoline

The 2-phenylquinoline chemotype, to which 2-Phenylquinolin-4-ol belongs, is a core scaffold for developing potent NorA efflux pump inhibitors (EPIs) in Staphylococcus aureus [1]. A series of 2-phenylquinoline derivatives designed by pharmacophore modeling demonstrated potent inhibition of ethidium bromide efflux in a NorA-overexpressing strain (SA-1199B) and synergized with ciprofloxacin at very low concentrations (0.20–0.78 μg/mL) [2]. While 2-Phenylquinolin-4-ol itself is the unsubstituted scaffold and not the most potent derivative, SAR studies from the series unequivocally demonstrate that the 4-hydroxy group is a critical functional handle for further optimization, as C-6 functionalized analogs build upon this core to achieve single-digit micromolar or better activity [2]. In contrast, the 4-hydroxyquinoline core without the 2-phenyl substituent lacks the hydrophobic interaction with a key lipophilic pocket in NorA, rendering it a non-viable starting point for this target.

Antimicrobial Resistance Efflux Pump Inhibitor MDR Reversal

Solubility and Physicochemical Profile for Fragment-Based Screening vs. Higher Molecular Weight Analogs

With a molecular weight of 221.25 g/mol and a predicted melting point of 253 °C, 2-Phenylquinolin-4-ol adheres to the 'Rule of Three' guidelines for fragment-based screening . Its modest solubility in DMSO and methanol facilitates use in high-concentration screening assays typical for fragment libraries . Many close analogs, such as 6-methoxy-2-phenylquinolin-4-ol (MW: 265.29 g/mol) or 5,7-dichloro-2-phenylquinolin-4-ol (MW: 290.14 g/mol), possess higher molecular weights and increased lipophilicity, which can lead to aggregation-based false positives and poorer solubility profiles in aqueous assay buffers. The unsubstituted 4-hydroxy-2-phenylquinoline core thus represents an ideal, minimal fragment for hit identification and subsequent optimization, offering a physicochemical profile that more complex analogs cannot match.

Fragment-Based Drug Discovery Physicochemical Properties Solubility

Optimal Research and Development Scenarios for Procuring 2-Phenylquinolin-4-ol


Fragment-Based Screening and Hit Validation for Antiviral Targets

2-Phenylquinolin-4-ol is an ideal procurement choice for fragment-based drug discovery programs targeting viral cysteine proteases. Its validated co-crystal structure with HRV 3C protease (PDB 2XYA) [1] provides a reliable starting point for structure-guided optimization, a feature absent in other quinoline fragments. Its low molecular weight (221.25 g/mol) and compliance with fragment library rules further support its use directly out of the vendor vial in high-concentration screening cascades.

Scaffold for Antimicrobial Resistance Breaker Development

Research groups focused on inhibiting the S. aureus NorA efflux pump to reverse fluoroquinolone resistance should prioritize this scaffold. The 2-phenylquinoline chemotype has been extensively validated, with SAR studies showing that optimized derivatives synergize with ciprofloxacin at sub-µg/mL concentrations against resistant strains [2]. Procuring the parent compound allows for rational structural expansion at the C-6 position, a proven strategy to enhance potency while maintaining the critical C-2 phenyl and C-4 hydroxyl pharmacophores.

Chemical Biology Probe for Kinase Profiling

2-Phenylquinolin-4-ol has been identified as an allosteric inhibitor of Akt kinase, a key node in cell survival pathways . While detailed selectivity data against other kinases is not uniformly available in the primary literature, its dual capacity to bind distinct enzyme families (proteases and kinases) through an allosteric mechanism makes it a valuable tool compound for chemical biology studies aimed at understanding kinase regulation.

Synthetic Intermediate for Fluorophore and Metal Complex Development

The rigid quinoline framework and the presence of both a hydroxyl and a phenyl group confer fluorescence properties useful in optical materials and sensor technologies . 2-Phenylquinolin-4-ol can act as a bidentate ligand precursor for synthesizing metal complexes with potential applications in OLEDs or as fluorescent probes, distinguishing it from less versatile, single-functional-group quinoline building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.